molecular formula C6H8O2 B1265458 Allyl acrylate CAS No. 999-55-3

Allyl acrylate

Cat. No.: B1265458
CAS No.: 999-55-3
M. Wt: 112.13 g/mol
InChI Key: QTECDUFMBMSHKR-UHFFFAOYSA-N
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Description

Allyl acrylate is an organic compound with the chemical formula C6H8O2. It is an ester formed from acrylic acid and allyl alcohol. This compound is known for its use in the production of polymers and copolymers, which are utilized in various industrial applications such as adhesives, coatings, and sealants. This compound is a colorless liquid with a pungent odor and is slightly soluble in water.

Mechanism of Action

Target of Action

Allyl acrylate is a type of unsaturated aliphatic hydrocarbon . It is a versatile monomer that is widely used in polymer formulations due to its highly reactive α,β-unsaturated carboxyl structure . Its primary targets are the molecules and structures it interacts with during the polymerization process .

Mode of Action

This compound interacts with its targets through a process known as polymerization . This process involves the reaction of this compound molecules with each other or with other monomers to form a polymer . The polymerization of this compound can be initiated by various catalysts or initiators .

Biochemical Pathways

The polymerization of this compound affects the biochemical pathways involved in the synthesis of polymers . These polymers can be used in various applications, including the production of plastics, floor polishes, paints, textiles, coatings, and adhesives .

Pharmacokinetics

It is known that this compound is slightly soluble in water , which may affect its bioavailability.

Result of Action

The result of this compound’s action is the formation of polymers with various properties, depending on the specific conditions of the polymerization process . These polymers can exhibit properties such as low-temperature flexibility, resistance to heat and aging, high clarity, and color stability .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the presence of strong oxidizers may cause it to react vigorously . Additionally, this compound is flammable, so it should be stored away from heat sources and open flames . The polymerization of this compound can also be affected by the presence of various catalysts or initiators .

Preparation Methods

Synthetic Routes and Reaction Conditions: Allyl acrylate can be synthesized through the esterification of acrylic acid with allyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapor is condensed back into the liquid phase. The reaction can be represented as follows:

Acrylic Acid+Allyl AlcoholAllyl Acrylate+Water\text{Acrylic Acid} + \text{Allyl Alcohol} \rightarrow \text{this compound} + \text{Water} Acrylic Acid+Allyl Alcohol→Allyl Acrylate+Water

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors. This method allows for the efficient production of the compound by maintaining a constant flow of reactants and products. The use of immobilized enzymes, such as lipase B from Candida antarctica, has also been explored for the production of this compound in a solvent-free system .

Chemical Reactions Analysis

Types of Reactions: Allyl acrylate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form acrylic acid and other oxidation products.

    Reduction: Reduction of this compound can yield allyl alcohol and other reduced products.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products:

    Oxidation: Acrylic acid, carbon dioxide, and water.

    Reduction: Allyl alcohol and other reduced derivatives.

    Substitution: Allyl-substituted products depending on the nucleophile used.

Scientific Research Applications

Allyl acrylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Methyl Acrylate: Similar to allyl acrylate but with a methyl group instead of an allyl group. It is used in the production of polymers and copolymers.

    Ethyl Acrylate: Contains an ethyl group and is used in the production of adhesives, coatings, and textiles.

    Butyl Acrylate: Contains a butyl group and is used in the production of paints, coatings, and sealants.

Uniqueness of this compound: this compound is unique due to its ability to form cross-linked polymers with enhanced mechanical properties. The presence of the allyl group allows for additional reactivity, making it suitable for applications requiring high-performance materials .

Properties

IUPAC Name

prop-2-enyl prop-2-enoate
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InChI

InChI=1S/C6H8O2/c1-3-5-8-6(7)4-2/h3-4H,1-2,5H2
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InChI Key

QTECDUFMBMSHKR-UHFFFAOYSA-N
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Canonical SMILES

C=CCOC(=O)C=C
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Molecular Formula

C6H8O2
Record name ALLYL ACRYLATE
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Related CAS

25266-62-0
Record name 2-Propenoic acid, 2-propen-1-yl ester, homopolymer
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DSSTOX Substance ID

DTXSID4024438
Record name Allyl acrylate
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Molecular Weight

112.13 g/mol
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Physical Description

Allyl acrylate is a clear colorless liquid. (NTP, 1992)
Record name ALLYL ACRYLATE
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Boiling Point

252 to 255 °F at 760 mmHg (NTP, 1992)
Record name ALLYL ACRYLATE
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Flash Point

less than 69 °F (NTP, 1992)
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Solubility

1 to 5 mg/mL at 64 °F (NTP, 1992)
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Density

0.9441 (NTP, 1992) - Less dense than water; will float
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CAS No.

999-55-3
Record name ALLYL ACRYLATE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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